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Spectroscopic Properties & Quantitative Data

The table below summarizes the key spectroscopic and physicochemical parameters for 3-formylsalicylic

acid as reported in a 2010 study [1] [2].

Parameter Value / Result for 3-FSA Experimental Conditions / Notes

| UV-Vis Absorption (Ethanol) | A, 300 nm Molar Absorptivity (g): 4620 + 15 M1 em |

Concentration range: 4 x 10 — 2 x 10 M [2] | | Acid Dissociation Constants (PK,) | pK;q: ~2.98
(estimated, see note) pK,y: 11.2 | Determined spectrophotometrically. The first dissociation (COOH) is

expected to be similar to salicylic acid [2]. | | Fe(III) Complexation | Stoichiometry: 1:1 (Metal:Ligand)

Methods: Continuous variation, mole-ratio, slope-ratio | Confirms 3-FSA acts as a ligand for iron [1]. |

Experimental Protocols

The following methodologies are derived from the research article for key experiments [2].
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UV-Vis Spectral Analysis in Pure Solvents

This protocol is used to determine parameters like molar absorptivity, oscillator strength, and transition

probabilities.

e Sample Preparation: Prepare a stock solution of 3-FSA in ethanol. From this, prepare a series of

dilute solutions (e.g., within 4 x 10°to 2 x 107 M) in various pure solvents of different polarities (e.g.,
water, ethanol, dioxane).
¢ Instrumentation: Use a double-beam UV-Vis spectrophotometer.
e Data Collection:
o Record the absorption spectrum of each solution in the 200-450 nm range.
o Use a 1 cm quartz cuvette, with a matching pure solvent cell as the blank.
Data Analysis:
o Beer-Lambert Law: Plot absorbance vs. concentration at A5 (300 nm). The slope of the

linear plot gives the molar absorptivity (€).
o Calculate the oscillator strength (F;;) and Einstein transition probabilities (B;s, A;jf) using

the standard formulas based on the integrated area under the absorption band.

Determination of Dissociation Constants (pKa)

The pK, values are determined by monitoring spectral changes with pH.

e Sample Preparation: Prepare an aqueous solution of 3-FSA.
e Procedure:

o Adjust the pH of the solution over a wide range (e.g., from 2 to 12) using buffers or small
additions of acid (HCIO,4) and base (NaOH).

o Record the UV-Vis absorption spectrum at each pH value.

e Data Analysis:

o |dentify the isosbestic point, where the molecular and ionic forms of the acid have the same
absorbance.

o For pKj,, (ionization of the phenolic -OH), apply the Henderson-Hasselbalch equation to the
absorbance data at two wavelengths where the difference between the protonated and
deprotonated forms is maximal.

o The study suggests a new approximate method is needed for accurate pK,; determination

due to overlapping absorption bands of the neutral and singly-charged species [2].
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Complexation with Fe(lll) lons

This protocol confirms the formation and stoichiometry of the metal complex.

e Sample Preparation: Prepare separate solutions of 3-FSA and Fe3* ions (e.g., from Fe(ClOy)3) in a

suitable solvent.
¢ Methods:
o Continuous Variation Method (Job's Method):
= Prepare a series of solutions where the total molar concentration of [3-FSA] + [Fe3+] is
constant, but their mole fractions vary from 0 to 1.
= Plot the absorbance at a complex-specific wavelength against the mole fraction of 3-FSA.
The maximum absorbance will occur at the complex's stoichiometric ratio (e.g., 0.5 for a
1:1 complex).
o Mole-Ratio Method:
= Keep the concentration of one component (e.g., Fe3+) constant while varying the
concentration of the other (3-FSA).
= Plot absorbance vs. the mole ratio [3—FSA]/[Fe3+]. A break in the curve indicates the
stoichiometric ratio.

Experimental Workflow Diagrams

The following diagram outlines the logical workflow for the spectroscopic characterization of 3-FSA as

described in the studies.
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UV-Vis Analysis in Pure Solvents pKa Determination via Titration Fe(III) Complexation Study

Data Analysis Data Analysis Data Analysis

Extract Parameters:

* Molar Absorptivity (g) Determine Dissociation Constants: Determine Complex Properties:
* Oscillator Strength (F_if) * pKaz (Carboxylic proton) * Stoichiometry (1:1)
* Transition Probabilities (A_if, B_if) * pKaz (Phenolic proton) * Stability Constant

* Dipole Moment (D_if)

Results: Comprehensive Spectroscopic Profile

Click to download full resolution via product page
Experimental workflow for the spectroscopic characterization of 3-formylsalicylic acid.

The next diagram illustrates the specific steps involved in determining the pK, values, which is a central part

of the characterization.
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(Prepare aqueous solution of 3-FSA)

(Vary solution pH (e.g., 2 to 12))

(Record UV-Vis spectrum at each pH)

l
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l

Analyze Absorbance vs. pH data

New approx. method Apply Henderson-
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Methodology for the spectrophotometric determination of pKa values.

Important Considerations and Current Data Gaps

It's important to note that the available data has limitations for today's research needs:
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o Dated Information: The core study providing this data was published in 2010, so the information may
not represent the most current research or methodologies [1] [2].
¢ Incomplete Characterization: A full basic characterization typically includes FT-IR, FT-Raman, NMR

(1H & 13C), and mass spectrometry data. The current search did not retrieve a study that provides
this complete dataset specifically for 3-FSA, unlike the detailed data available for similar compounds
like 5-iodosalicylic acid [3] and salicylic acid itself [4].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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